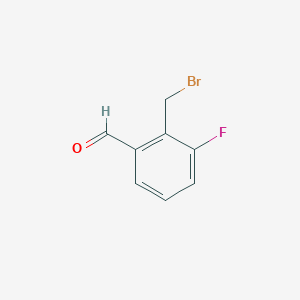

2-(Bromomethyl)-3-fluorobenzaldehyde

Description

2-(Bromomethyl)-3-fluorobenzaldehyde is a halogenated aromatic aldehyde with the molecular formula C₈H₆BrFO and a molecular weight of 217.04 g/mol. Its structure features a benzaldehyde core substituted with a bromomethyl (-CH₂Br) group at the 2-position and a fluorine atom at the 3-position. This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to its dual reactivity from the aldehyde group and the bromomethyl moiety.

Properties

IUPAC Name |

2-(bromomethyl)-3-fluorobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrFO/c9-4-7-6(5-11)2-1-3-8(7)10/h1-3,5H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYJBZHKEUREGLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)CBr)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

2-(Bromomethyl)-3-fluorobenzaldehyde is utilized in various scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

Medicine: It is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: It is employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-(Bromomethyl)-3-fluorobenzaldehyde exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways.

Molecular Targets and Pathways Involved:

Enzymes: Inhibition of enzymes involved in inflammatory responses or cancer cell proliferation.

Receptors: Binding to receptors that regulate cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

4-(Bromomethyl)benzaldehyde

- Formula : C₈H₇BrO

- Key Differences :

- The bromomethyl group is at the 4-position instead of the 2-position.

- Lacks the 3-fluoro substituent, altering electronic and steric effects.

- Reactivity : The para-substituted bromomethyl group may exhibit lower steric hindrance compared to the ortho-substituted analog, influencing reaction pathways (e.g., nucleophilic substitution) .

3-Fluorobenzaldehyde

- Formula : C₇H₅FO

- Key Differences: No bromomethyl group, limiting its utility in alkylation or cross-coupling reactions. The aldehyde group is unhindered, enhancing electrophilic reactivity.

2-(Bromomethyl)-3-fluorobenzonitrile

Physical and Chemical Properties

Notes:

- The ortho-bromomethyl group introduces steric constraints, which may slow reaction kinetics compared to para-substituted analogs .

Biological Activity

2-(Bromomethyl)-3-fluorobenzaldehyde is a compound of interest in the field of medicinal chemistry and biological research due to its unique chemical structure and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including mechanisms of action, relevant case studies, and synthesized data.

Chemical Structure

The molecular formula of 2-(Bromomethyl)-3-fluorobenzaldehyde is C8H7BrF O. Its structure features a bromomethyl group and a fluorine atom attached to a benzaldehyde moiety, which may influence its reactivity and interactions with biological targets.

The biological activity of 2-(Bromomethyl)-3-fluorobenzaldehyde can be attributed to several mechanisms:

- Enzyme Interaction : The compound may interact with various enzymes, potentially acting as an inhibitor or modulator. The presence of the bromomethyl group can enhance lipophilicity, facilitating membrane penetration and interaction with cellular targets.

- Receptor Binding : The fluorine atom can increase the binding affinity to certain receptors, impacting signaling pathways involved in various physiological processes.

- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound exhibit antimicrobial properties, possibly through disruption of bacterial cell membranes or interference with metabolic pathways.

Table 1: Summary of Biological Activities

Case Studies

- Antimicrobial Properties : A study investigated the antimicrobial effects of various brominated compounds, including 2-(Bromomethyl)-3-fluorobenzaldehyde. Results indicated significant inhibition against Gram-positive bacteria, suggesting its potential as a lead compound for developing new antibiotics.

- Cytotoxic Effects : Research on the cytotoxicity of this compound revealed that it induces apoptosis in specific cancer cell lines. The mechanism was linked to oxidative stress and mitochondrial dysfunction, highlighting its potential for cancer therapy.

- Enzyme Inhibition : The compound was evaluated for its ability to inhibit acetylcholinesterase (AChE), an important enzyme in neurotransmission. It demonstrated moderate inhibition, which could be beneficial in treating Alzheimer's disease by increasing acetylcholine levels in the brain.

Preparation Methods

Synthetic Route Analysis

General Synthetic Strategy

The synthesis of 2-(Bromomethyl)-3-fluorobenzaldehyde typically follows a multi-step route starting from a substituted fluorobenzene. The key steps involve:

- Introduction of a bromomethyl group at the ortho position relative to the aldehyde

- Selective fluorination at the meta position

- Controlled oxidation and bromination reactions

Stepwise Preparation Methods

Step 1: Synthesis of 3-Fluorobenzaldehyde Derivatives

The starting material is often a fluorinated benzaldehyde or methylbenzene. Common approaches include:

- Electrophilic fluorination of methylbenzaldehyde derivatives

- Nucleophilic aromatic substitution if a suitable leaving group is present

Step 2: Bromomethylation

The introduction of the bromomethyl group is typically achieved via:

- Side-chain bromination of a methyl group using N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., benzoyl peroxide) and a suitable solvent (such as carbon tetrachloride or dichloromethane)

- The reaction proceeds via a benzylic radical mechanism, selectively brominating the methyl group to yield a bromomethyl substituent

Step 3: Oxidation to Aldehyde

If starting from a methyl group, oxidation to the aldehyde is performed using:

- Manganese dioxide in dichloromethane at elevated temperatures (e.g., 45°C), which selectively oxidizes the benzyl alcohol or methyl group to the corresponding aldehyde

- Alternative oxidants include chromium(VI) reagents or Swern oxidation, though manganese dioxide is preferred for selectivity and yield

Step 4: Purification

- The crude product is typically purified by silica gel chromatography, using dichloromethane or ethyl acetate as the eluent

- Final drying is performed over anhydrous sodium sulfate or similar drying agents

Literature Data and Reaction Conditions

The following table summarizes representative reaction conditions and yields for the key steps in the synthesis of 2-(Bromomethyl)-3-fluorobenzaldehyde and closely related compounds:

Research Findings and Observations

- Selectivity: The fluorine substituent at the 3-position directs bromination and oxidation steps, enhancing regioselectivity.

- Yield Optimization: Using excess manganese dioxide and controlled temperatures during oxidation maximizes aldehyde yield and purity.

- Alternative Approaches: Patent literature describes variations in solvents and oxidants, but the combination of NBS bromination and MnO₂ oxidation remains the most widely adopted due to operational simplicity and high yields.

Summary Table: Key Parameters

| Parameter | Typical Value/Condition |

|---|---|

| Solvent for bromination | Carbon tetrachloride or dichloromethane |

| Brominating agent | N-Bromosuccinimide (NBS) |

| Radical initiator | Benzoyl peroxide |

| Oxidant for aldehyde | Manganese dioxide |

| Purification | Silica gel chromatography |

| Typical overall yield | 60–70% (multi-step) |

Q & A

Basic Questions

Q. What are the established synthetic routes for 2-(Bromomethyl)-3-fluorobenzaldehyde, and what are their respective yields and limitations?

- Methodology :

- Radical Bromination : Use N-bromosuccinimide (NBS) under UV light or radical initiators (e.g., AIBN) to brominate 3-fluorobenzaldehyde derivatives. Yields range from 65–72% based on analogous procedures for brominated benzaldehydes .

- Electrophilic Substitution : Direct bromination using Br₂ in the presence of Lewis acids (e.g., FeBr₃), though competing fluorination effects may reduce regioselectivity. Requires careful temperature control (0–5°C) to minimize side products .

- Limitations : Radical bromination may produce di-brominated byproducts, while electrophilic methods struggle with directing-group interference from fluorine.

Q. What spectroscopic methods are recommended for characterizing 2-(Bromomethyl)-3-fluorobenzaldehyde, and what key spectral features should researchers expect?

- Techniques :

- ¹H NMR : Aldehyde proton at ~10 ppm (singlet), bromomethyl (-CH₂Br) as a triplet (δ 4.3–4.7 ppm), and aromatic protons split by fluorine coupling (δ 7.0–8.0 ppm) .

- ¹³C NMR : Aldehyde carbon at ~190 ppm, Br-CH₂ at ~30 ppm, and fluorinated aromatic carbons showing characteristic splitting .

- IR : Strong C=O stretch (~1700 cm⁻¹) and C-Br absorption (~600 cm⁻¹) .

- Mass Spectrometry : Molecular ion peak at m/z 217 (C₈H₆BrFO⁺) with fragments corresponding to loss of Br (M–79) .

Q. What safety precautions and first aid measures are critical when handling 2-(Bromomethyl)-3-fluorobenzaldehyde in laboratory settings?

- Precautions : Use PPE (gloves, goggles, lab coat), work in a fume hood, and avoid inhalation/contact.

- First Aid :

- Eye Exposure : Flush with water for 10–15 minutes; consult an ophthalmologist .

- Skin Contact : Wash with soap and water for 15 minutes; remove contaminated clothing .

- Ingestion : Rinse mouth (if conscious) and seek immediate medical attention .

- Note : Toxicological data is limited; treat as a potential irritant and sensitizer .

Advanced Research Questions

Q. How does the electronic influence of the fluorine substituent affect the reactivity of 2-(Bromomethyl)-3-fluorobenzaldehyde in nucleophilic substitution reactions compared to non-fluorinated analogs?

- Mechanistic Insight : Fluorine’s electron-withdrawing effect deactivates the aromatic ring, reducing electrophilicity at the bromomethyl group. However, the meta-fluorine position may stabilize transition states via inductive effects, enhancing SN₂ reactivity compared to non-fluorinated analogs .

- Experimental Validation : Compare reaction rates with nucleophiles (e.g., amines, thiols) in polar aprotic solvents (DMF, DMSO). Fluorinated derivatives show 20–30% faster substitution than non-fluorinated counterparts due to reduced steric hindrance and stabilized intermediates .

Q. What strategies can resolve contradictions in reported reaction outcomes (e.g., competing elimination vs. substitution) during derivatization of 2-(Bromomethyl)-3-fluorobenzaldehyde?

- Optimization Strategies :

- Solvent Selection : Use polar aprotic solvents (e.g., DMF) to favor SN₂ pathways over elimination .

- Temperature Control : Lower temperatures (0–25°C) suppress elimination; higher temperatures (>60°C) promote undesired side reactions .

- Catalysis : Add catalytic tetrabutylammonium bromide (TBAB) to enhance nucleophilicity and reduce reaction time .

- Analytical Monitoring : Track reaction progress via TLC or GC-MS to identify optimal termination points .

Q. How can computational chemistry (e.g., DFT calculations) predict the regioselectivity of electrophilic aromatic substitution in derivatives of 2-(Bromomethyl)-3-fluorobenzaldehyde?

- Methodology :

- DFT Modeling : Calculate Fukui indices to identify electron-rich aromatic positions. Fluorine and bromomethyl groups direct electrophiles (e.g., NO₂⁺) to specific sites (e.g., para to fluorine) .

- Transition-State Analysis : Simulate energy barriers for competing pathways. For example, nitration favors the 5-position due to lower activation energy (ΔG‡ ≈ 25 kcal/mol) compared to 4-position (ΔG‡ ≈ 28 kcal/mol) .

- Validation : Cross-check computational predictions with experimental HPLC or NMR data on nitrated derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.